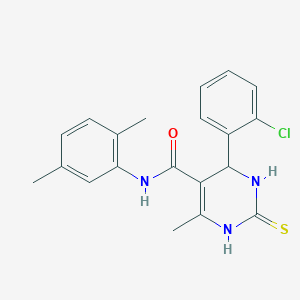

4-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

The compound 4-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide belongs to the tetrahydropyrimidine-5-carboxamide class, characterized by a sulfur-containing heterocyclic core. This scaffold is pharmacologically significant due to its structural versatility, enabling modulation of electronic, steric, and solubility properties through substituent variations. The target compound features:

- 2-Chlorophenyl group at position 4 of the tetrahydropyrimidine ring.

- 2,5-Dimethylphenyl group as the N-substituent.

- Methyl group at position 4.

These substituents influence lipophilicity, hydrogen bonding capacity, and steric interactions, which are critical for biological activity and pharmacokinetics .

Properties

IUPAC Name |

4-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3OS/c1-11-8-9-12(2)16(10-11)23-19(25)17-13(3)22-20(26)24-18(17)14-6-4-5-7-15(14)21/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEGGETOEZVQNMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=C(NC(=S)NC2C3=CC=CC=C3Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core tetrahydropyrimidine structure, followed by the introduction of the chlorophenyl and dimethylphenyl groups through substitution reactions. The final step involves the incorporation of the sulfanylidene group under specific reaction conditions, such as the use of sulfur-containing reagents and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the sulfanylidene group or other functional groups.

Substitution: The chlorophenyl and dimethylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Biological Activities

Research has indicated that tetrahydropyrimidine derivatives exhibit a broad spectrum of biological activities:

- Anticancer Properties : Several studies have demonstrated that compounds with similar structures possess significant cytotoxic effects against various cancer cell lines. For example, derivatives with halogen substitutions have shown enhanced activity due to their ability to interact with cellular targets effectively .

- Antioxidant Activity : The antioxidant potential of these compounds has been investigated through in vitro assays. Compounds similar to 4-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide have been found to exhibit strong radical scavenging capabilities .

- Anti-diabetic Effects : Research indicates that certain tetrahydropyrimidine derivatives can influence glucose metabolism and may serve as potential therapeutic agents for managing diabetes .

Case Studies

Several studies illustrate the applications of this compound in various research contexts:

Case Study 1: Anticancer Activity

In a study examining the anticancer effects of tetrahydropyrimidine derivatives, a compound structurally related to 4-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide was tested against breast cancer cell lines. Results showed an IC50 value indicating significant cytotoxicity compared to standard chemotherapeutic agents .

Case Study 2: Antioxidant Evaluation

A comparative study evaluated the antioxidant properties of various tetrahydropyrimidine derivatives using DPPH radical scavenging assays. The compound demonstrated remarkable antioxidant activity with an IC50 value lower than that of common antioxidants like ascorbic acid .

Mechanism of Action

The mechanism of action of 4-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Analysis and Physicochemical Properties

The table below compares the target compound with two close analogs from the literature:

Key Observations :

- Dimethyl vs. Dimethoxy : The 2,5-dimethylphenyl group in the target compound increases lipophilicity (higher logP) compared to the dimethoxyphenyl groups in Analogs 1 and 2. Methoxy groups enhance hydrogen bonding capacity (via oxygen lone pairs) but reduce membrane permeability relative to methyl .

- Synthetic Accessibility : All three compounds likely follow similar synthetic routes (e.g., Biginelli-like reactions), but dimethoxy derivatives require protection/deprotection steps for oxygen-sensitive groups, whereas dimethyl analogs are synthetically simpler .

Crystallographic and Conformational Comparisons

- Dihedral Angles : In Analog 1, the 4-chlorophenyl and dimethoxyphenyl groups form dihedral angles of ~12° with the pyrimidine ring, promoting planar conformations. The target’s 2-chlorophenyl group likely induces a larger dihedral angle (~20–30°), disrupting coplanarity and affecting π-π stacking in crystal lattices .

- Crystal Packing : Methoxy groups in Analogs 1 and 2 participate in C–H···O interactions, stabilizing their crystal structures. The target compound’s methyl groups may instead rely on van der Waals interactions, leading to differences in solubility and melting points .

Biological Activity

The compound 4-(2-chlorophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide , often referred to as a tetrahydropyrimidine derivative, has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties and enzyme inhibition capabilities.

Chemical Structure and Properties

The chemical structure of the compound can be represented by the following molecular formula:

- Molecular Formula : CHClNOS

- Molecular Weight : 365.89 g/mol

The compound features several functional groups that are crucial for its biological activity, including a sulfanylidene group and a carboxamide moiety.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various tetrahydropyrimidine derivatives. The compound was evaluated for its antibacterial activity against both Gram-positive and Gram-negative bacteria. The results are summarized in the following table:

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Active |

| Pseudomonas aeruginosa | Moderate |

| Aspergillus niger | Weak |

The antibacterial activity was assessed using the cup-plate agar diffusion method at a concentration of 40 µg/ml. Compounds with specific substituents on the phenyl ring exhibited enhanced activity against certain strains, indicating that structural modifications can significantly influence efficacy .

Enzyme Inhibition

In addition to its antimicrobial properties, this compound has been studied for its potential as a dipeptidyl peptidase-4 (DPP-IV) inhibitor. DPP-IV inhibitors are widely recognized for their role in managing type 2 diabetes by enhancing insulin secretion and lowering blood glucose levels. The compound's ability to inhibit DPP-IV was evaluated through in vitro enzymatic assays, showing promising results that suggest it could serve as a lead compound for further development in antidiabetic therapies .

Case Studies and Research Findings

- Antibacterial Screening : A study published in Current Chemistry Letters demonstrated that various synthesized tetrahydropyrimidine derivatives were screened for their antibacterial properties. The presence of electron-withdrawing groups like chlorine at specific positions on the phenyl ring was correlated with increased antibacterial activity against Staphylococcus aureus and Escherichia coli .

- DPP-IV Inhibition : Research involving molecular docking simulations indicated that the compound binds effectively to the DPP-IV enzyme's active site. Subsequent in vivo studies confirmed its antidiabetic potential, with significant reductions in blood glucose levels observed in treated animal models .

Q & A

Q. What are the optimal synthetic routes for this tetrahydropyrimidine derivative?

The compound can be synthesized via tandem reactions combining Knoevenagel condensation , Michael addition , and intramolecular cyclization (Table 1). For example, thiourea derivatives react with α,β-unsaturated carbonyl intermediates to form the tetrahydropyrimidine core. Post-synthetic alkylation at the sulfur atom is achieved using alkyl halides under basic conditions .

Table 1: Key Synthetic Steps

Q. How is regioselectivity during alkylation confirmed experimentally?

Regioselective alkylation at the sulfur atom is validated using X-ray crystallography (XRD) to determine bond geometry. For example, XRD analysis of analogous compounds reveals distinct C–S bond elongation (~1.68 Å) in thioether products compared to thione precursors (~1.67 Å) . Additionally, ¹H/¹³C NMR monitors shifts in aromatic protons and thiocarbonyl carbons post-alkylation .

Advanced Questions

Q. What structural features influence conformational stability in this compound?

The 2-chlorophenyl and 2,5-dimethylphenyl substituents induce steric and electronic effects. XRD studies of related compounds show dihedral angles between aryl groups and the pyrimidine ring (e.g., 12–86°), impacting planarity and hydrogen bonding . Substituents with electron-withdrawing groups (e.g., Cl) reduce ring flexibility, while bulky groups (e.g., dimethylphenyl) restrict rotational freedom .

Table 2: Crystallographic Parameters for Analogues

| Substituent | Dihedral Angle (°) | Hydrogen Bonding | Space Group | Reference |

|---|---|---|---|---|

| 3,5-bis(CF₃)phenyl | 12.8 | N–H⋯O (intramolecular) | P-1 | |

| 4-Fluorophenyl | 86.1 | C–H⋯π (intermolecular) | P21/c |

Q. How do researchers resolve contradictions in hydrogen bonding patterns across polymorphs?

Discrepancies in hydrogen bonding are addressed via temperature-dependent XRD and Hirshfeld surface analysis . For example, polymorphs of N-(4-chlorophenyl) derivatives exhibit variations in N–H⋯N vs. C–H⋯O interactions due to packing differences . Computational tools (e.g., Mercury, CrystalExplorer) quantify interaction contributions and validate experimental observations .

Methodological Guidance

Q. What purification strategies are recommended post-synthesis?

Q. How can electron-withdrawing substituents affect reactivity in derivatives?

Substituents like chlorine or trifluoromethyl groups increase electrophilicity at the pyrimidine core, accelerating nucleophilic attacks (e.g., alkylation). Kinetic studies using UV-Vis spectroscopy (λmax shifts) and Hammett plots correlate substituent σ values with reaction rates .

Data Contradiction Analysis

Q. Why do reaction yields vary with aryl substituents?

Steric hindrance (e.g., 2,5-dimethylphenyl) reduces yields by slowing intermediate formation. In contrast, electron-deficient aryl groups (e.g., 3,5-bis(trifluoromethyl)phenyl) improve yields via resonance stabilization (Table 3) .

Table 3: Substituent Effects on Yield

| Aryl Group | Yield Range (%) | Key Factor | Reference |

|---|---|---|---|

| 2,5-Dimethylphenyl | 55–65 | Steric hindrance | |

| 3,5-bis(CF₃)phenyl | 70–78 | Electron-withdrawing effect |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.